molecular formula C4H6ClNO2 B13090694 (2R)-2-aminobut-3-ynoic acid;hydrochloride

(2R)-2-aminobut-3-ynoic acid;hydrochloride

Cat. No.: B13090694
M. Wt: 135.55 g/mol
InChI Key: IWOFBVWGVMEBFC-AENDTGMFSA-N
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Description

(2R)-2-aminobut-3-ynoic acid hydrochloride: is a compound with the following structural formula:

H2NC(C-H)CH2CH2COOHHCl\text{H}_2\text{N}\text{C}(\equiv\text{C-H})\text{CH}_2\text{CH}_2\text{COOH} \cdot \text{HCl} H2​NC(≡C-H)CH2​CH2​COOH⋅HCl

It contains an alkyne functional group (C≡C-H) and an amino acid backbone. The compound is chiral, with the (2R) configuration indicating that the amino group is on the second carbon (counting from the carboxylic acid end) and the hydrogen atom is on the third carbon.

Preparation Methods

Synthetic Routes: The synthesis of (2R)-2-aminobut-3-ynoic acid hydrochloride involves several steps. One common approach is via the reaction of an appropriate alkyne with an amino acid precursor. For example, propargylamine can react with glycine to form the desired compound.

Reaction Conditions: The reaction typically occurs under mild conditions, using a suitable solvent and a catalyst. Acidic conditions are necessary for the formation of the hydrochloride salt.

Industrial Production Methods: While (2R)-2-aminobut-3-ynoic acid hydrochloride is not produced on a large industrial scale, it is synthesized in research laboratories for specific applications.

Chemical Reactions Analysis

Reactions:

    Oxidation: The alkyne group can undergo oxidation to form a carboxylic acid.

    Reduction: Reduction of the alkyne can yield an alkene or an alkane.

    Substitution: The amino group can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or ozone (O₃) can be used.

    Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) is commonly employed.

    Substitution: Various nucleophiles (e.g., amines, halides) can replace the amino group.

Major Products:
  • Oxidation: (2R)-2-aminobut-3-ynoic acid → (2R)-2-aminobut-3-enoic acid
  • Reduction: (2R)-2-aminobut-3-ynoic acid → (2R)-2-aminobutanoic acid

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its role in enzyme inhibition and protein modification.

    Industry: Limited industrial applications, but research continues.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.

Comparison with Similar Compounds

(2R)-2-aminobut-3-ynoic acid hydrochloride: is distinct due to its alkyne functionality. Similar compounds include other amino acids and alkyne-containing molecules.

Properties

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

IUPAC Name

(2R)-2-aminobut-3-ynoic acid;hydrochloride

InChI

InChI=1S/C4H5NO2.ClH/c1-2-3(5)4(6)7;/h1,3H,5H2,(H,6,7);1H/t3-;/m1./s1

InChI Key

IWOFBVWGVMEBFC-AENDTGMFSA-N

Isomeric SMILES

C#C[C@H](C(=O)O)N.Cl

Canonical SMILES

C#CC(C(=O)O)N.Cl

Origin of Product

United States

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